molecular formula C35H51N5O4 B607350 EPZ011989

EPZ011989

Katalognummer: B607350
Molekulargewicht: 605.8 g/mol
InChI-Schlüssel: XQFINGFCBFHOPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

EPZ011989 is a potent, selective, and orally bioavailable inhibitor of enhancer of zeste homolog 2 (EZH2), a histone methyltransferase component of the polycomb repressive complex 2 (PRC2) responsible for catalyzing trimethylation of lysine 27 on histone H3 (H3K27me3). This epigenetic modification is associated with transcriptional repression of tumor suppressor genes, enabling cancer stem cell (CSC) maintenance and resistance to therapy .

This compound exhibits a Ki value of <3 nM against both wild-type and mutant EZH2, demonstrating high specificity over other methyltransferases . Preclinical studies highlight its ability to reduce H3K27me3 levels, impair colony formation in acute myeloid leukemia (AML) cell lines (e.g., MOLM-13, OCI-AML3), and delay tumor growth in xenograft models of AML, bladder cancer, and soft tissue sarcomas . Notably, this compound synergizes with chemotherapy (e.g., cisplatin) and targeted therapies (e.g., PI3K/mTOR inhibitors) to enhance antitumor efficacy .

Vorbereitungsmethoden

The synthesis of EPZ011989 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is prepared through a series of chemical reactions that ensure its potency and selectivity as an EZH2 inhibitor . Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production .

Analyse Chemischer Reaktionen

EPZ011989 durchläuft verschiedene chemische Reaktionen, darunter:

Wissenschaftliche Forschungsanwendungen

A. B Cell Lymphomas

EPZ011989 has shown promising results in preclinical models of B cell lymphomas. In xenograft studies using human B cell lymphoma cell lines, this compound demonstrated significant tumor growth inhibition. The compound exhibited an inhibition constant (K_i) of less than 3 nM, indicating its potency against both mutant and wild-type EZH2 .

Table 1: Summary of In Vivo Activity Against B Cell Lymphomas

ModelDose (mg/kg)Tumor RegressionWeight Change (%)
KARPAS-422250Yes-5
KARPAS-422500Yes-7

B. Rhabdomyosarcoma

In studies involving rhabdomyosarcoma models, this compound was evaluated both as a single agent and in combination with standard chemotherapeutics like irinotecan and vincristine. The results indicated that while this compound alone did not induce tumor regression, it significantly prolonged time to event across various models, enhancing the efficacy of the standard treatments .

Table 2: Efficacy of this compound in Rhabdomyosarcoma Models

CombinationMedian Days to EventEFS T/C Ratiop-value (vs Control)
This compound + Irinotecan47.12.47<0.001
This compound + Vincristine104.05.44<0.001

Combination Therapies

This compound has been investigated for its potential in combination with other anticancer agents. Studies have shown that combining this compound with cisplatin enhances antitumor activity in lung, ovarian, and breast cancer models . This combination therapy approach aims to exploit the synergistic effects of EZH2 inhibition alongside traditional chemotherapeutic agents.

Applications in Acute Myeloid Leukemia (AML)

Recent research has focused on the role of EZH2 in acute myeloid leukemia. This compound has been demonstrated to effectively inhibit EZH2 function in AML cell lines and primary samples, promoting differentiation and potentially improving patient outcomes .

Table 3: Effects of this compound on AML Cell Lines

Cell LineIC50 (nM)Differentiation Induction
AML Line A<100Yes
AML Line B<150Yes

Vergleich Mit ähnlichen Verbindungen

EPZ011989 vs. Other EZH2 Inhibitors

Table 1: Key Characteristics of EZH2 Inhibitors

Compound Target Specificity (IC50/Ki) Clinical Stage Key Findings
This compound EZH2 Ki <3 nM Preclinical - Reduces H3K27me3 in AML, bladder cancer, and sarcomas <br>- Synergizes with cisplatin and BEZ235 <="" cell-mediated="" cytotoxicity="" enhances="" nk="" td="">
Tazemetostat EZH2 IC50 = 2–11 nM FDA-approved - Approved for epithelioid sarcoma and follicular lymphoma
- Limited efficacy in INI1-negative tumors
GSK126 EZH2 IC50 = 9.9 nM Phase I/II - Reduces H3K27me3 in lymphoma models
- Synergizes with 5-azacytidine in liposarcoma
CPI-1205 EZH2 IC50 = 2 nM Phase I/II - Shows activity in prostate and breast cancer models
- Limited data on CSC targeting
PF-06821497 EZH2 IC50 = 3 nM Phase I - Active in small cell lung cancer (SCLC)
- Less studied in combination therapies

Mechanistic Differentiation

  • This compound uniquely restores sensitivity to PI3K/mTOR inhibitors (e.g., BEZ235) in resistant tumors by reducing ALDH1-high CSC populations .
  • Unlike Tazemetostat , this compound demonstrates efficacy in tumors without INI1/SMARCB1 loss, such as AML and bladder cancer .
  • GSK126 and GSK343 require combination with hypomethylating agents (e.g., 5-azacytidine) for optimal CSC targeting, whereas this compound monotherapy suffices in some contexts .

Synergy with Chemotherapy

Table 2: Combination Therapy Outcomes

Combination Cancer Type Effect on Tumor Growth Mechanism
This compound + Cisplatin Bladder cancer Tumor volume reduced by 75% vs. control - Upregulates NK cell activity (IFN-γ, CD86)
- Induces G2/M arrest
This compound + BEZ235 Leiomyosarcoma Tumor volume: 216.5 mm³ (vs. 355.9 mm³ control) - Reduces ALDH1 activity and CSC sphere formation
Tazemetostat + Doxorubicin Synovial sarcoma Partial response in 15% of patients - Limited CSC targeting compared to this compound

Research Findings and Clinical Implications

  • AML: this compound reduces H3K27me3 by 60–80% in MOLM-13 cells, impairing colony formation by 90% and prolonging survival in xenograft models .
  • Bladder Cancer : this compound + cisplatin delays tumor growth to 399.8 days vs. 58.5 days for cisplatin alone .
  • Resistance Reversal : Pretreatment with this compound resensitizes BEZ235-resistant tumors, lowering IC50 values to parental cell line levels (p < 0.05) .

Biologische Aktivität

EPZ011989 is a potent, selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase, which plays a crucial role in gene silencing and is implicated in various cancers, particularly B cell lymphomas and acute myeloid leukemia (AML). This article explores the biological activity of this compound, including its pharmacokinetics, efficacy in preclinical models, and case studies demonstrating its therapeutic potential.

1. Overview of this compound

This compound was developed to overcome limitations associated with earlier EZH2 inhibitors. It exhibits favorable pharmacokinetic properties, including oral bioavailability and effective tumor growth inhibition in vivo. The compound's chemical structure is given by:

N 4 6 Dimethyl 2 oxo 1 2 dihydropyridin 3 yl methyl 3 ethyl trans 4 2 methoxyethyl methyl amino cyclohexyl amino 2 methyl 5 3 morpholinoprop 1 yn 1 yl benzamide\text{N 4 6 Dimethyl 2 oxo 1 2 dihydropyridin 3 yl methyl 3 ethyl trans 4 2 methoxyethyl methyl amino cyclohexyl amino 2 methyl 5 3 morpholinoprop 1 yn 1 yl benzamide}

This compound selectively inhibits EZH2 by binding to its catalytic site, leading to a decrease in trimethylation of histone H3 at lysine 27 (H3K27me3), a marker of gene repression. This inhibition results in the reactivation of tumor suppressor genes and differentiation of cancer cells.

3. Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in mouse models. Key findings include:

Dose (mg/kg)C_min (ng/mL)Duration Above LCC (hours)
125504
2501506
50030012
100050024

The effective plasma level required for biological activity (LCC) was determined to be approximately 158 ng/mL, with sustained exposure achieved at higher doses .

4.1 B Cell Lymphoma Models

In mouse xenograft models of human B cell lymphoma, this compound demonstrated significant tumor growth inhibition. Doses as low as 250 mg/kg resulted in robust reductions in tumor size without significant toxicity .

4.2 Acute Myeloid Leukemia (AML)

This compound has shown promising results in AML models as well. In studies involving MOLM-13 cell lines and patient-derived xenografts, treatment with this compound led to:

  • Induction of differentiation in AML blasts.
  • Prolonged survival in mice engrafted with EPZ-treated cells compared to controls .

The following table summarizes the outcomes observed in AML studies:

Treatment GroupTumor Burden Reduction (%)Median Survival (days)
DMSO Control-14
This compound5030

5. Combination Studies

Research has also explored the synergistic effects of this compound when combined with standard chemotherapeutic agents such as irinotecan and vincristine. In pediatric malignant rhabdoid tumor models, the combination therapy improved time to event metrics significantly, although it did not consistently induce tumor regression .

6. Case Studies and Clinical Implications

Several case studies highlight the clinical relevance of this compound:

  • Study on AML Differentiation : A study indicated that pre-treatment with this compound before engrafting AML cells into mice resulted in a significantly lower disease burden and improved survival rates compared to untreated controls .
  • Pediatric Rhabdoid Tumors : In pediatric patients with rhabdoid tumors, combining this compound with traditional chemotherapy showed enhanced efficacy, suggesting potential for improved treatment protocols .

7. Conclusion

This compound represents a significant advancement in the development of EZH2 inhibitors, demonstrating robust biological activity across various cancer models. Its ability to inhibit tumor growth and promote differentiation highlights its therapeutic potential for treating malignancies associated with EZH2 dysregulation.

Future clinical trials will be essential to validate these findings and explore the full therapeutic potential of this compound in human subjects.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of EPZ011989 as an EZH2 inhibitor, and how does it modulate histone methylation?

this compound is a potent, selective, and orally bioavailable inhibitor of EZH2, a histone methyltransferase responsible for trimethylating lysine 27 on histone H3 (H3K27me3), a repressive epigenetic mark. This compound binds competitively to the S-adenosylmethionine (SAM) pocket of EZH2, with Ki values <3 nM for both wild-type and mutant EZH2. This inhibition reduces H3K27me3 levels, derepressing tumor suppressor genes and inducing differentiation or apoptosis in cancer cells. Validation involves Western blotting for H3K27me3 and EZH2 expression, as demonstrated in bladder cancer and AML models .

Q. How should researchers validate EZH2 target engagement in vitro?

Target engagement can be assessed via:

  • Western blotting : Measure H3K27me3 and EZH2 protein levels after treatment (e.g., 0.625–128.5 μM for 24–72 hours) .
  • Cellular assays : Evaluate anti-proliferative effects using Titer-Glo viability assays (IC50 ranges: 0.625 μM in ccRCC to 1.25 μM in mesothelioma) .
  • Colony formation assays : this compound reduces colony size and number in AML (e.g., MOLM-13 cells) at 0.5–1 μM .

Q. What in vitro models are appropriate for studying this compound’s efficacy?

  • Cell lines : Use EZH2-dependent models such as WSU-DLCL2 (lymphoma), MOLM-13 (AML), MSTO-211H (mesothelioma), and BAP1-mutant ccRCC.
  • Concentration ranges : 0.1–10 μM for viability assays, with higher doses (up to 128.5 μM) for protein modulation .
  • Duration : 48–72 hours for acute effects; 7–14 days for colony formation or differentiation studies .

Advanced Research Questions

Q. How can researchers optimize this compound dosing in vivo, and what pharmacokinetic challenges exist?

  • Dosing regimens : 500 mg/kg orally twice daily (BID) achieves robust tumor suppression in xenograft models (e.g., B-cell lymphoma, mesothelioma) .
  • Bioavailability enhancement : Nanoformulations (e.g., human serum albumin nanoparticles) improve solubility and biodistribution, as shown in AML models .
  • Pharmacodynamic markers : Monitor H3K27me3 reduction in tumors via immunohistochemistry or Western blot .

Q. What experimental designs are effective for studying this compound in combination therapies?

  • Synergy with chemotherapy : Combine with cisplatin in bladder cancer (e.g., 30 mg/kg cisplatin + 500 mg/kg this compound) to enhance apoptosis .
  • Resensitization strategies : Pre-treat BEZ235-resistant leiomyosarcoma cells with 1.25 μM this compound for 1 week to restore PI3K/mTOR inhibitor sensitivity .
  • Immunophenotyping : Assess CD11b+/CD45+ markers in AML engrafted mice to evaluate differentiation .

Q. How do researchers address contradictory results across cancer models (e.g., efficacy in AML vs. lack of response in pancreatic cysts)?

  • Model specificity : this compound fails to block cyst growth in KrasG12D; Arid1a−/− pancreatic models due to context-dependent EZH2 roles. Prioritize models with high EZH2/H3K27me3 baseline (e.g., BAP1-mutant cancers) .
  • Genetic profiling : Validate EZH2 dependency via RNAi or CRISPR before in vivo trials .
  • Dose titration : Adjust concentrations based on tumor H3K27me3 levels (e.g., 1.25 μM in vitro vs. 500 mg/kg in vivo) .

Q. What methodologies elucidate this compound’s role in proteasomal degradation pathways?

  • Ubiquitination assays : Treat cells with this compound-loaded nanoparticles and proteasome inhibitors (e.g., MG132) to confirm EZH2/c-Myb co-degradation via Western blot .
  • Chromatin immunoprecipitation (ChIP) : Demonstrate EZH2 promoter binding by c-Myb in AML cells .
  • siRNA silencing : Knock down c-Myb to validate its regulatory role in EZH2 expression .

Q. How can researchers mitigate off-target effects or toxicity in long-term studies?

  • Toxicity profiling : Monitor weight loss in xenograft models (e.g., KCA mice showed <10% weight loss at 500 mg/kg) .
  • Selectivity assays : Compare this compound’s IC50 against related methyltransferases (e.g., EZH1 IC50 >50-fold higher) .
  • Tissue histology : Perform H&E staining on liver/lung tissues to assess organ toxicity .

Q. Methodological Guidelines

  • Data analysis : Use ANOVA for non-survival datasets (e.g., tumor volume) and COX models for survival studies .
  • Statistical rigor : Include ≥5 mice/group for in vivo studies and triplicate samples for in vitro assays .
  • Reagent validation : Confirm antibody specificity for H3K27me3 (Cell Signaling #9733) and EZH2 (BD Biosciences #612666) .

Eigenschaften

IUPAC Name

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl-[4-[2-methoxyethyl(methyl)amino]cyclohexyl]amino]-2-methyl-5-(3-morpholin-4-ylprop-1-ynyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H51N5O4/c1-7-40(30-12-10-29(11-13-30)38(5)15-18-43-6)33-23-28(9-8-14-39-16-19-44-20-17-39)22-31(27(33)4)34(41)36-24-32-25(2)21-26(3)37-35(32)42/h21-23,29-30H,7,10-20,24H2,1-6H3,(H,36,41)(H,37,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFINGFCBFHOPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCC(CC1)N(C)CCOC)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C#CCN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H51N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

605.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.